molecular formula C16H14N2O3 B2882834 6-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2309555-94-8

6-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2882834
CAS No.: 2309555-94-8
M. Wt: 282.299
InChI Key: PSNHTRCYERSBTJ-UHFFFAOYSA-N
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Description

6-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a complex organic compound that features a unique combination of benzodioxine and pyrrolopyridine structures

Scientific Research Applications

6-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Its properties may be exploited in the development of new materials or as a catalyst in various chemical processes.

Future Directions

The future directions for this compound would depend on its specific applications. It could potentially be used in the development of new pharmaceuticals or materials, given its complex ring structure .

Mechanism of Action

Target of Action

The primary target of this compound is a chromatin-bound nuclear protein . This protein is known to facilitate DNA repair processes by catalyzing the poly (ADP)ribosylation (PARylation) of itself (automodification) or on an array of DNA damage repair-associated target proteins (heteromodification) such as topoisomerase I/II, p53, histones, DNA polymerases, and DNA ligases .

Mode of Action

The compound interacts with its target protein, facilitating DNA repair processes. It does this by catalyzing the PARylation of the target protein itself or other DNA damage repair-associated proteins . This interaction and the resulting changes help in the repair of DNA damage.

Biochemical Pathways

The compound affects the base excision repair (BER) pathway . This pathway is responsible for repairing damaged DNA and maintaining genomic stability. The compound’s action on the BER pathway and its downstream effects contribute to its overall mechanism of action.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to DNA repair. By facilitating the PARylation of DNA repair-associated proteins, the compound aids in the repair of damaged DNA, thereby contributing to genomic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxine core. This can be achieved through ring-closing metathesis using a nitro-Grela catalyst

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of scalable catalytic processes and efficient purification techniques would be essential for any large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo several types of chemical reactions, including:

    Oxidation: The benzodioxine ring can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: Shares the benzodioxine core but lacks the pyrrolopyridine moiety.

    2,3-Dihydro-1,4-benzodioxine-6-carboxamide: Similar structure but with a carboxamide group.

    6-Nitro-1,4-benzodioxane: Contains a nitro group instead of the carbonyl group.

Uniqueness

6-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is unique due to its combination of benzodioxine and pyrrolopyridine structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-16(18-8-11-4-3-7-17-12(11)9-18)15-10-20-13-5-1-2-6-14(13)21-15/h1-7,15H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNHTRCYERSBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N3CC4=C(C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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